9-[(3,4-Difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[4.5]decane
Description
9-[(3,4-Difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a diazaspirodecane core, which is a bicyclic system containing two nitrogen atoms. The presence of difluorophenyl and methylpyridinyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
9-[(3,4-difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F2N3/c1-17-4-2-5-19(25-17)14-27-11-9-22(16-27)8-3-10-26(15-22)13-18-6-7-20(23)21(24)12-18/h2,4-7,12H,3,8-11,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZVQTURFYWCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC3(C2)CCCN(C3)CC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3,4-Difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Diazaspirodecane Core: This step involves the cyclization of a suitable diamine with a dihalide under basic conditions to form the spirocyclic structure.
Introduction of the Difluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a difluorobenzyl halide reacts with the spirocyclic amine.
Attachment of the Methylpyridinyl Group: This step involves the alkylation of the spirocyclic amine with a methylpyridinyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-[(3,4-Difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
9-[(3,4-Difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-[(3,4-Difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole: This compound shares the difluorophenyl and methylpyridinyl groups but has a different core structure.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have diverse biological activities and are structurally similar in terms of aromaticity.
Uniqueness
The uniqueness of 9-[(3,4-Difluorophenyl)methyl]-2-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[4.5]decane lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
